2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone

Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Classification

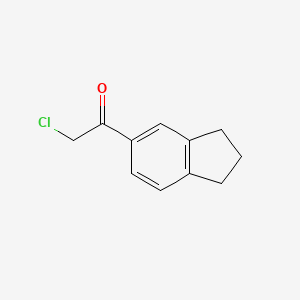

The compound is formally named 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone according to IUPAC nomenclature. Structurally, it belongs to the class of bicyclic ketones , featuring a fused indene system (a six-membered aromatic ring fused to a five-membered cyclopentane ring) with a chloroacetyl substituent at the 5-position. The bicyclic core consists of a partially saturated indene moiety, where the 2,3-dihydro-1H-inden group retains a single double bond in the cyclopentane ring.

Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 41202-24-8 |

| SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)CCl |

| InChIKey | OJAALMGLOFSSHR-UHFFFAOYSA-N |

Physicochemical Parameters

Molecular Formula and Exact Mass

The molecular formula C₁₁H₁₁ClO corresponds to a molecular weight of 194.66 g/mol . The exact mass, calculated from isotopic composition, is 194.05000 .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO |

| Exact Mass | 194.05000 (amu) |

Structural Representation and Molecular Geometry

The compound’s structure includes:

- Indene Core : A bicyclic system with a partially saturated cyclopentane ring fused to a benzene ring.

- Chloroacetyl Group : A carbonyl group (C=O) bonded to a chloromethyl moiety (CH₂Cl) at the 5-position of the indene ring.

The SMILES notation C1CC2=C(C1)C=C(C=C2)C(=O)CCl reflects this arrangement, where the bicyclic system is represented by C1CC2=C(C1)C=C(C=C2) and the chloroacetyl group by C(=O)CCl.

Physical State and Organoleptic Properties

The compound is a liquid at room temperature, as inferred from related ketones with similar molecular weights and functional groups. Specific organoleptic data (e.g., odor, color) are not explicitly reported, but its aromatic and ketonic features suggest a potential for mild volatility and a characteristic pungent odor typical of chlorinated ketones.

Thermodynamic Properties

Melting and Boiling Points

| Property | Value |

|---|---|

| Boiling Point | 335.7°C (at 760 mmHg) |

| Melting Point | Not explicitly reported |

The boiling point, derived from vapor pressure calculations, indicates high thermal stability under standard conditions.

Density and Viscosity Characteristics

| Property | Value |

|---|---|

| Density | 1.205 g/cm³ |

| Viscosity | Not explicitly reported |

The density aligns with expectations for chlorinated aromatic ketones, which typically exhibit values between 1.1–1.3 g/cm³ .

Flash Point and Thermal Stability

| Property | Value |

|---|---|

| Flash Point | 166.6°C |

| Thermal Stability | Stable below 335.7°C |

The flash point suggests moderate flammability, while the high boiling point implies resistance to decomposition under routine handling conditions.

Electronic Structure and Bonding Analysis

Electron Distribution and Orbital Arrangement

The chloroacetyl group (C=O-CH₂Cl) exhibits:

- Carbonyl Group : A polarized double bond (C=O) with partial positive charge on the carbonyl carbon and negative charge on oxygen.

- C-Cl Bond : A polarized σ-bond due to electronegativity differences, contributing to inductive electron withdrawal from the aromatic system.

The indene core’s π-electron system stabilizes the molecule through resonance, while the chloroacetyl group introduces electron-withdrawing effects that modulate reactivity.

Bond Lengths, Angles, and Torsional Parameters

| Bond/Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C (Indene Ring) | ~1.40–1.50 Å |

| Torsional Angles (Cyclopentane Ring) | ~60–90° (varies with conformation) |

The bicyclic structure imposes rigidity on the molecule, minimizing torsional flexibility in the cyclopentane ring. The carbonyl group’s planar geometry (sp² hybridization) contrasts with the partially saturated indene ring’s sp³ and sp² hybridized carbons.

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAALMGLOFSSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406674 | |

| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41202-24-8 | |

| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position to the carbonyl group exhibits high electrophilicity, facilitating nucleophilic displacement under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |

|---|---|---|---|

| Amine Substitution | Primary/Secondary amines (RT) | 2-Amino-1-(dihydroindenyl)ethanone | Forms amide/imine derivatives |

| Alkoxide Substitution | Sodium methoxide/ethanol (reflux) | 2-Alkoxy-1-(dihydroindenyl)ethanone | Ether linkage formation |

| Thiol Substitution | Thiophenol/K₂CO₃ | 2-Thioether derivatives | Enhanced hydrophobicity |

These reactions typically proceed via an Sₙ2 mechanism, with polar aprotic solvents (e.g., DMF) accelerating kinetics.

Reduction Reactions

The ketone moiety undergoes selective reduction to produce secondary alcohols:

Reduction Pathways

-

Lithium Aluminum Hydride (LiAlH₄):

-

Conditions: Anhydrous THF, 0°C → RT

-

Product: 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

-

Yield: >85% (isolated)

-

-

Sodium Borohydride (NaBH₄):

-

Conditions: Methanol, 0°C

-

Product: Same alcohol with reduced selectivity (70% yield)

-

Steric hindrance from the dihydroindene ring limits over-reduction to alkanes under standard conditions.

Condensation Reactions

The α-chloroketone participates in carbonyl-based condensations:

Aldol Condensation

-

Partners: Aromatic aldehydes (e.g., benzaldehyde)

-

Catalyst: NaOH (10% aq.)

-

Product: α,β-Unsaturated ketones via dehydration

-

Application: Synthesis of chalcone analogs for UV-absorbing materials

Photochemical Reactions

Irradiation induces photoenolization, a key pathway for synthesizing indanone derivatives:

This reaction is pivotal for synthesizing acetylcholinesterase inhibitors like donepezil precursors .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential lead in drug development due to its biological activity. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that derivatives of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone exhibit anticancer properties. For instance, a study demonstrated that modifications to the compound led to enhanced cytotoxicity against certain cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents.

Synthetic Intermediates

This compound serves as an important synthetic intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Synthesis Pathways

Several methods have been reported for synthesizing this compound, including:

- Electrophilic Aromatic Substitution : The chloro group can act as a leaving group in reactions with nucleophiles.

- Nucleophilic Substitution Reactions : The carbonyl group can be targeted for nucleophilic attack, leading to the formation of various derivatives.

Comparison with Related Compounds

The following table illustrates the structural characteristics and applications of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and an acetophenone moiety | Commonly used as a reagent in organic synthesis |

| 1-(2,3-Dihydro-1H-indol-5-yl)ethanone | Indole derivative with ethanone functionality | Exhibits different biological properties |

| 2-Chloro-N-methylacetamide | Chloroacetamide structure | Used in pharmaceutical applications |

Applications in Organic Synthesis

The compound's reactivity and structural features make it valuable in organic synthesis. It can be utilized to create various functional groups through:

- Formation of Carbon–Carbon Bonds : The compound can participate in cross-coupling reactions.

- Synthesis of Heterocycles : It can serve as a precursor for synthesizing complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In proteomics research, it may interact with proteins or peptides, facilitating their identification and characterization. The molecular targets and pathways involved can vary based on the specific experimental setup and the nature of the proteins being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Insight : The chlorine atom in the target compound balances reactivity and stability, making it preferable for controlled synthetic applications compared to bromine/iodine analogs .

Functional Group Variants

Key Insight: Functional group modifications significantly alter solubility, stability, and biological activity. The chloroethanone moiety offers a balance between reactivity and lipophilicity .

Core Ring System Analogs

| Compound Name | Structural Difference | Key Properties | Reference |

|---|---|---|---|

| 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | Aromatic phenyl ring with hydroxyl groups. | Increased polarity and antioxidant potential due to phenolic groups. | |

| 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one | Thiophene ring replaces indene. | Distinct electronic properties; used in organic electronics and as a photosensitizer. | |

| 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol | Pyrrolidine ring fused to indene. | Dual-ring system enhances conformational rigidity; explored in CNS drug design. |

Key Insight : The indene core in the target compound provides a rigid, hydrophobic scaffold, advantageous for receptor-binding applications compared to planar aromatic or heterocyclic systems .

Biological Activity

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone (CAS Number: 41202-24-8) is a compound of interest due to its potential biological activities. Its molecular formula is CHClO, with a molecular weight of 194.66 g/mol. This compound has been studied for various biological activities, including antibacterial and antifungal properties.

- Molecular Formula : CHClO

- Molecular Weight : 194.66 g/mol

- CAS Number : 41202-24-8

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated derivatives have shown promising results against various bacterial strains. The presence of chlorine in the structure is often linked to enhanced bioactivity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Chloro-1-(2,3-dihydro-indole)ethanone | 0.0039 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | E. coli |

| 3-(3-hydroxyphenyl)acrylamide | 0.0048 | Bacillus mycoides |

MIC = Minimum Inhibitory Concentration

Studies have shown that compounds with a ketoethylenic moiety, similar to chalcones, exhibit a wide range of biological activities including antibacterial and antifungal effects. The structural characteristics such as the presence of halogen substituents play a crucial role in their efficacy against microbial pathogens .

Case Studies

One particular study highlighted the synthesis and biological evaluation of various chalcone derivatives that demonstrated significant antimicrobial properties. These derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that structural modifications could enhance their antimicrobial potency.

Case Study Example :

A series of chalcone derivatives were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. The study found that certain substitutions on the phenyl ring increased the inhibitory action significantly, with some compounds achieving MIC values as low as 0.0048 mg/mL against E. coli .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways. The presence of the chloro group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone?

- Methodology : The compound can be synthesized via alkylation reactions using 2-chloroacetyl chloride as a starting material. A biphasic system (dry acetone and potassium carbonate) at 60°C facilitates the reaction with amines. Reaction progress is monitored via HPLC, and yields typically range from 44% to 78% after purification by column chromatography .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Dry acetone |

| Base | K₂CO₃ |

| Catalyst | KI (trace) |

| Yield | 44–78% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with halogen-induced deshielding observed for the carbonyl group.

- LC/MS : Confirms molecular weight (MW: 196.67 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (P280).

- Work in a fume hood (P271) due to inhalation risks (H315/H319).

- Store in a dry, ventilated area (P403) away from ignition sources (P210) .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

- Strategies :

- Temperature Control : Maintaining 60°C prevents side reactions (e.g., hydrolysis of chloroacetyl intermediates) .

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting impurities.

Q. What computational approaches predict the electronic properties of this compound?

- DFT Analysis :

- Basis Set : B3LYP/6-31G(d,p) calculates HOMO-LUMO gaps to assess reactivity.

- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., carbonyl oxygen) for nucleophilic attack prediction .

- Example : For similar indenyl derivatives, global electrophilicity indices (ω = 2.1 eV) correlate with observed reactivity in alkylation reactions.

Q. How can crystallographic data discrepancies be resolved for this compound?

- Crystallography Tools :

- SHELX Suite : SHELXL refines twinned or low-resolution data via iterative least-squares algorithms.

- Validation : R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc) identify disordered atoms .

- Case Study : For halogenated analogs, hydrogen bonding (C=O⋯H) often stabilizes crystal packing, requiring restrained refinement.

Q. What methods evaluate the antimicrobial activity of derivatives?

- In Vitro Assays :

- Gram-positive/Gram-negative Strains : MIC values determined via broth dilution (e.g., against S. aureus and E. coli).

- Antifungal Tests : Disk diffusion assays for C. albicans .

- Data Interpretation : Bioactivity correlates with substituent electronegativity; chloro groups enhance membrane permeability.

Q. How do solvent effects complicate NMR interpretation for halogenated ethanones?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.